2-Acetyl-5-chloro-4-methylthiophene

説明

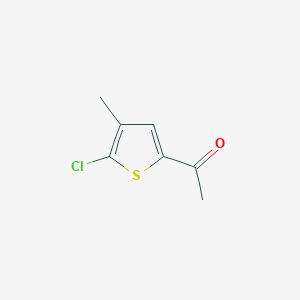

2-Acetyl-5-chloro-4-methylthiophene is a heterocyclic organic compound featuring a thiophene ring substituted with acetyl (COCH₃), chloro (Cl), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the acetyl and chloro groups, which modulate its reactivity and electronic properties. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and organic electronics, with substituent positioning critically influencing their physicochemical behavior .

特性

CAS番号 |

91505-26-9 |

|---|---|

分子式 |

C7H7ClOS |

分子量 |

174.65 g/mol |

IUPAC名 |

1-(5-chloro-4-methylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H7ClOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 |

InChIキー |

ROMCXPKYPGODDM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC(=C1)C(=O)C)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The unique substitution pattern of 2-acetyl-5-chloro-4-methylthiophene distinguishes it from structurally related thiophene derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Selected Thiophene Derivatives

Key Findings :

Electronic Effects: The chloro group at position 5 in this compound increases electron deficiency compared to non-halogenated analogs like 2-acetylthiophene, enhancing its reactivity toward nucleophilic substitution .

Functional Group Synergy : The combined acetyl and chloro substituents create a polarized electronic environment, making this compound a versatile intermediate for synthesizing heterocyclic drugs, such as kinase inhibitors or antimicrobial agents.

Methodological Considerations

Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualizing molecular geometry . For example, SHELXL’s precision in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for comparing substituent effects . Experimental protocols for synthesis and analysis, as outlined in , emphasize rigorous characterization (e.g., NMR, IR, mass spectrometry) to validate purity and confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。